molecular formula C9H19F3N2 B1444866 Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine CAS No. 1342377-71-2

Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine

Cat. No.: B1444866
CAS No.: 1342377-71-2
M. Wt: 212.26 g/mol
InChI Key: CYHJFWKIQMHEPK-UHFFFAOYSA-N
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Description

Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine is a chemical compound with the molecular formula C9H19F3N2. It is known for its unique structure, which includes a trifluoropropyl group attached to an aminoethyl chain. This compound is used primarily in research and industrial applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine typically involves the reaction of diethylamine with 3,3,3-trifluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropyl group enhances its binding affinity to these targets, leading to specific biochemical effects. The pathways involved include inhibition or activation of enzymatic activities, which can result in various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine is unique due to its combination of the trifluoropropyl group and the diethylaminoethyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

N',N'-diethyl-N-(3,3,3-trifluoropropyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19F3N2/c1-3-14(4-2)8-7-13-6-5-9(10,11)12/h13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHJFWKIQMHEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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